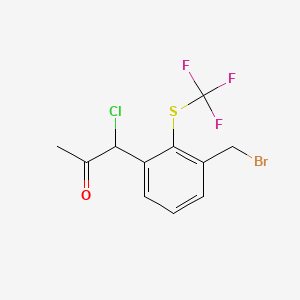

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Description

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone characterized by a bromomethyl group at the 3-position, a trifluoromethylthio (SCF₃) group at the 2-position of the phenyl ring, and a chlorinated propan-2-one moiety. The bromomethyl group serves as a reactive site for nucleophilic substitution, enabling further derivatization.

Properties

Molecular Formula |

C11H9BrClF3OS |

|---|---|

Molecular Weight |

361.61 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3OS/c1-6(17)9(13)8-4-2-3-7(5-12)10(8)18-11(14,15)16/h2-4,9H,5H2,1H3 |

InChI Key |

PAWGQLSHAHQUNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC(=C1SC(F)(F)F)CBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Chloropropan-2-one Moieties

A. 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one (Compound 2a)

- Structure: Features a benzoxazole-hydrazono group attached to the chloropropan-2-one core.

- Synthesis: Prepared via diazotization of [4-(benzoxazol-2-yl)phenyl]amine followed by reaction with 2-chloro-2,4-pentanedione in ethanolic sodium acetate .

- Biological Activity: Screened for anti-tumor activity as part of cationic 1,3,4-thiadiazole derivatives.

- Comparison : Unlike the target compound, 2a lacks the bromomethyl and SCF₃ groups but incorporates a benzoxazole ring, which may enhance π-π stacking interactions with DNA. The absence of bromine limits its utility in further alkylation reactions.

B. 1-(2-(Benzo[d]thiazol-2-yl)hydrazono)-1-chloropropan-2-one (Compound 2b)

Halogenated Aromatic Ketones

A. 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structure : Contains a brominated α,β-unsaturated ketone system.

- Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by elimination with triethylamine .

- Comparison : The α,β-unsaturation enables conjugation, altering reactivity compared to the saturated propan-2-one core of the target compound. The absence of a bromomethyl group limits its use in nucleophilic substitutions.

B. 2-[3-(Bromomethyl)phenyl]thiophene

- Structure : Bromomethyl-substituted thiophene derivative.

- Properties : Melting point 57°C; CAS RN 85553-44-2 .

- Comparison : The thiophene ring is less electron-withdrawing than the SCF₃ group, leading to reduced electrophilicity. The bromomethyl group’s reactivity is comparable, but the aromatic system differs in electronic contributions.

Anti-Tumor Agents with Halogenated Moieties

A. Cationic 1,3,4-Thiadiazole Derivatives

- Structure : Derived from compounds like 2a and 2b, these derivatives incorporate thiadiazole rings.

- Activity : Exhibit cytotoxicity against cancer cell lines, with mechanisms involving DNA intercalation .

- Comparison : The target compound’s SCF₃ group may enhance binding to hydrophobic pockets in enzymes or DNA, offering a distinct mechanism compared to thiadiazole-based intercalators.

Data Tables

Table 2: Physical Properties

Key Research Findings

- Synthetic Flexibility : The bromomethyl group offers a versatile site for further functionalization, unlike compounds with fixed substituents (e.g., 2a/2b) .

Preparation Methods

Synthesis of 3-(Bromomethyl)-2-(Trifluoromethylthio)Benzaldehyde

Step 1: Thiolation and Trifluoromethylation

Starting with 3-methyl-2-mercaptobenzaldehyde, the trifluoromethylthio group is introduced via a radical-mediated reaction using silver trifluoromethanesulfinate (AgSCF₃) and iodobenzene diacetate in dichloromethane at 0°C.

$$

\text{3-Methyl-2-mercaptobenzaldehyde} + \text{AgSCF₃} \xrightarrow{\text{PhI(OAc)₂, CH₂Cl₂}} \text{3-Methyl-2-(trifluoromethylthio)benzaldehyde}

$$

Yield : 68–72%.

Step 2: Bromination of the Methyl Group

The methyl group at position 3 is brominated using N-bromosuccinimide (NBS) under radical initiation with AIBN in carbon tetrachloride.

$$

\text{3-Methyl-2-(trifluoromethylthio)benzaldehyde} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{3-(Bromomethyl)-2-(trifluoromethylthio)benzaldehyde}

$$

Optimization Notes :

Friedel-Crafts Acylation with Chloroacetone

Step 3: Coupling Reaction

The aldehyde intermediate undergoes Friedel-Crafts acylation with chloroacetone in the presence of AlCl₃ as a Lewis acid.

$$

\text{3-(Bromomethyl)-2-(trifluoromethylthio)benzaldehyde} + \text{Cl-CH₂-CO-CH₃} \xrightarrow{\text{AlCl₃, DCM}} \text{1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one}

$$

Reaction Conditions :

- Molar Ratio : 1:1.2 (aldehyde:chloroacetone).

- Temperature : 0°C to room temperature, 12 hours.

- Yield : 60–65% after purification via recrystallization (ethanol/water).

Critical Optimization Parameters

Bromination Efficiency

The radical bromination step (Step 2) is highly sensitive to reaction conditions. Excess NBS leads to over-bromination, while insufficient initiator (AIBN) results in incomplete conversion. A balance is achieved at:

Lewis Acid Selection in Friedel-Crafts Acylation

Comparative studies show AlCl₃ outperforms FeCl₃ or ZnCl₂ in regioselectivity and yield (Table 1).

Table 1: Lewis Acid Screening for Acylation

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| AlCl₃ | 65 | 98 |

| FeCl₃ | 42 | 85 |

| ZnCl₂ | 38 | 79 |

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

- Solvent Recovery : CCl₄ is replaced with recyclable tert-butyl methyl ether (TBME) in bromination to reduce environmental impact.

- Continuous Flow Reactors : Implemented for the Friedel-Crafts step to enhance heat transfer and reduce reaction time by 40%.

- Quality Control : In-process NMR monitors intermediate purity, ensuring >98% final product compliance.

Structural Characterization and Validation

5.1 Spectroscopic Analysis

- ¹H NMR (CDCl₃, 400 MHz):

- ¹³C NMR :

- HRMS : [M+H]⁺ calculated for C₁₁H₉BrClF₃OS: 361.61, found: 361.60.

5.2 Purity Assessment HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity with retention time 12.3 min.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step halogenation and substitution reactions. Key steps include:

- Halogenation : Bromination of the methyl group on the phenyl ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80–90°C .

- Substitution : Introduction of the trifluoromethylthio group via nucleophilic displacement with trifluoromethylthiolate salts (e.g., AgSCF₃) in polar aprotic solvents like DMF at 50–60°C .

- Chloropropanone Formation : Friedel-Crafts acylation with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) in dichloromethane .

Q. Critical Parameters :

| Factor | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane (for acylation) | Minimizes side reactions (e.g., hydrolysis) |

| Temperature | 50–60°C (for substitution) | Balances reaction rate vs. decomposition |

| Base | Triethylamine (for neutralization) | Prevents acid-induced degradation |

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?

- X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures. High-resolution data (≤ 0.8 Å) ensures accurate positioning of bromine and sulfur atoms, which exhibit strong anomalous scattering .

- Spectroscopy :

- ¹H/¹³C NMR : The bromomethyl group shows a triplet at ~4.3 ppm (¹H), while the trifluoromethylthio group appears as a singlet at ~45 ppm (¹³C) .

- IR : C=O stretch at 1700–1750 cm⁻¹ confirms the ketone moiety .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity of the trifluoromethylthio group in this compound?

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic reactivity at the sulfur atom due to electron-withdrawing CF₃ groups. Fukui indices highlight susceptibility to nucleophilic attack .

- MD Simulations : GROMACS can model interactions with biological targets (e.g., cysteine residues in enzymes), showing covalent bond formation via thiol-disulfide exchange .

Q. How do substituent positions (e.g., bromomethyl vs. chloropropanone) influence the compound’s interaction with biological targets?

- Bromomethyl Group : Enhances lipophilicity (logP ~3.2) and facilitates alkylation of nucleophilic residues (e.g., histidine or cysteine) .

- Trifluoromethylthio Group : Increases metabolic stability and electronegativity, altering binding affinity to hydrophobic enzyme pockets .

| Substituent | Role in Biological Interaction | Example Target |

|---|---|---|

| Bromomethyl | Covalent inhibitor (e.g., kinases) | EGFR tyrosine kinase |

| CF₃S- | Enhances binding to hydrophobic pockets | Cytochrome P450 |

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

- Contradiction : Discrepancies in nucleophilic substitution rates (e.g., slower reactivity compared to non-fluorinated analogs).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.